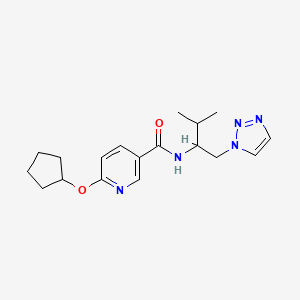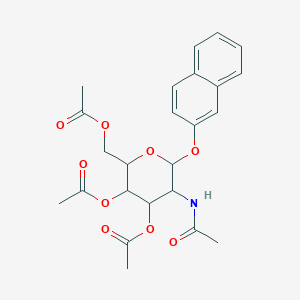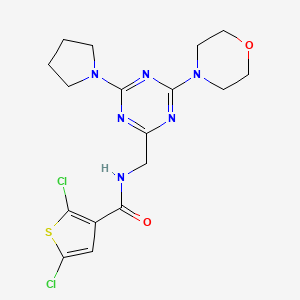
6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a nicotinamide derivative that has been synthesized using specific methods to obtain a pure form. In
作用機序
The mechanism of action of 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide involves the inhibition of specific enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the growth and spread of cancer cells. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are responsible for inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide have been extensively studied. Research has shown that this compound has a significant impact on the biochemical processes involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of specific enzymes involved in these processes, leading to a reduction in cancer cell growth and inflammation in the body.
実験室実験の利点と制限
The advantages of using 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide in lab experiments include its high purity and specificity. This compound has been synthesized using specific methods to obtain a pure form, making it ideal for use in lab experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific safety precautions when handling this compound.
将来の方向性
There are several future directions for research on 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide. One potential direction is the development of new synthetic methods to obtain this compound in a more efficient and cost-effective manner. Another direction is the exploration of its potential applications in other fields such as drug discovery and material science. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound in vivo.
In conclusion, 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a chemical compound that has potential applications in various fields, particularly in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide involves a series of chemical reactions starting from nicotinic acid. The first step involves the conversion of nicotinic acid to 6-bromonicotinic acid using a mixture of sulfuric acid and phosphorus pentoxide. The 6-bromonicotinic acid is then reacted with cyclopentanol to obtain 6-bromonicotinyl cyclopentyl ether. The next step involves the reaction of 6-bromonicotinyl cyclopentyl ether with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine to obtain 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide. The final product is obtained after purification using column chromatography.
科学的研究の応用
The compound 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry. Research has shown that this compound has potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation in the body.
特性
IUPAC Name |
6-cyclopentyloxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13(2)16(12-23-10-9-20-22-23)21-18(24)14-7-8-17(19-11-14)25-15-5-3-4-6-15/h7-11,13,15-16H,3-6,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZKKCPIQZHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2910918.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone](/img/structure/B2910919.png)
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2910921.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2910922.png)

![(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2910926.png)


![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2910933.png)
![N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2910935.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2910938.png)
